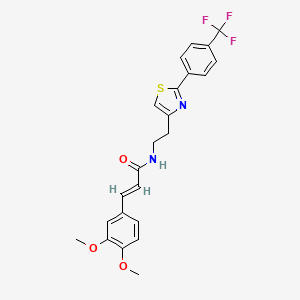

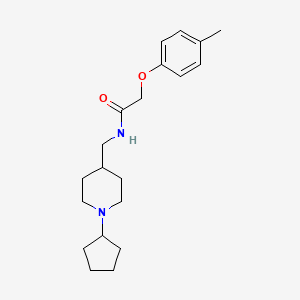

![molecular formula C17H17N5O3 B2551454 6,6-二甲基-9-(4-硝基苯基)-5,6,7,9-四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮 CAS No. 421586-25-6](/img/structure/B2551454.png)

6,6-二甲基-9-(4-硝基苯基)-5,6,7,9-四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. This process leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. The direction of the heterocyclization has been established, providing insight into the possible mechanisms for the formation of the pyrimidine heterocycle .

Molecular Structure Analysis

Although the specific molecular structure analysis of 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not detailed in the provided papers, the general structure of the 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones class of compounds can be inferred. These compounds are characterized by a fused triazole and quinazolinone ring system, which is substituted with various aryl groups .

Chemical Reactions Analysis

The papers provided do not offer specific information on the chemical reactions of 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. However, the synthesis paper suggests that the compounds in this class are likely to undergo reactions typical of triazoles and quinazolinones, which may include nucleophilic attacks at the triazole ring or electrophilic substitutions at the aryl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not described in the provided papers. Nonetheless, the general properties of the synthesized compounds, such as solubility, melting points, and stability, can be deduced from the nature of the heterocyclic compounds synthesized. These properties are influenced by the presence of the triazole and quinazolinone rings, as well as the substituted aryl groups .

Anticonvulsant Activity Evaluation

A related study on derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which share a similar heterocyclic structure, evaluated the anticonvulsant activity of these compounds. The study found that some derivatives exhibited significant oral activity against seizures induced by maximal electroshock in mice. Two compounds, in particular, showed wide margins of safety and potent activity against seizures induced by pentylenetetrazole and bicuculline . Although not the exact compound , this study provides a case where similar structures have been evaluated for biological activity, suggesting potential pharmacological applications for the compound class.

科学研究应用

合成和表征

- 通过涉及3,4,5-三氨基-1,2,4-三唑与芳香醛和二甲酮或环己酮的三组分缩合过程,合成了6,6-二甲基-9-(4-硝基苯基)-5,6,7,9-四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮,产生部分氢化的9-芳基-[1,2,4]三唑喹唑啉-8-酮。通过X射线衍射数据确认了其中一种化合物的结构(Lipson et al., 2006)。

- 另一项研究专注于合成9-芳基-6,6-二甲基-5,6,7,9-四氢-1,2,4-三唑并[5,1-b]喹唑啉-8(4H)酮,研究杂环化的方向并分析形成嘧啶杂环的可能机制(Lipson et al., 2003)。

在药物化学中的潜在应用

- 虽然没有找到直接关注6,6-二甲基-9-(4-硝基苯基)-5,6,7,9-四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮的具体论文,但已合成和评估了相关化合物,如各种[1,2,4]三唑喹唑啉衍生物,用于药物应用,如抗高血压和抗组胺活性。例如,一项研究合成了一系列3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮,并评估了它们的抗高血压活性,显示出显著结果(Alagarsamy & Pathak, 2007)。

- 另一项研究合成了新的1-取代-4-(4-硝基苯基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮,并对其进行H1-抗组胺活性筛选。这些化合物显示出对豚鼠组胺诱导的支气管痉挛具有显著的保护作用(Gobinath et al., 2020)。

催化和合成应用

- 探索了ZnO纳米颗粒催化的双(四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮)的合成,展示了通过三组分反应制备的新系列,特别是在微波辐射和传统加热下,显示了该化合物在合成化学中的潜力(Abd El-Fatah et al., 2017)。

属性

IUPAC Name |

6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-17(2)7-12-14(13(23)8-17)15(21-16(20-12)18-9-19-21)10-3-5-11(6-4-10)22(24)25/h3-6,9,15H,7-8H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAMFCTXJJFANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

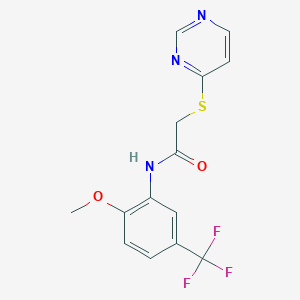

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

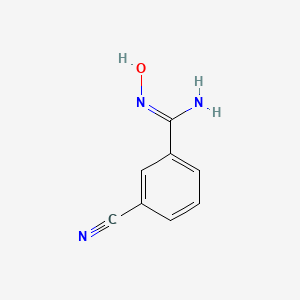

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

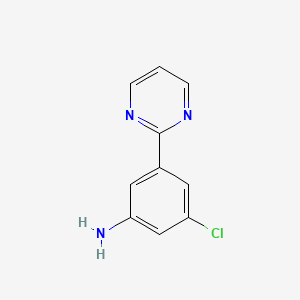

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)